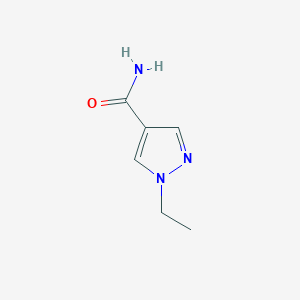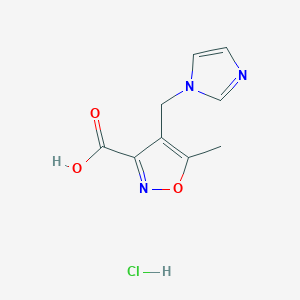
Ethyl 3-methyl-1-(4-phenoxybenzenesulfonyl)-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-methyl-1-(4-phenoxybenzenesulfonyl)-1H-pyrazole-5-carboxylate (EMPCPC) is an organic compound that is used in a variety of scientific research applications. It is an important reagent for organic synthesis due to its versatility and wide range of applications. EMPCPC is a valuable tool for scientists as it can be used in a variety of ways, including as a catalyst for various reactions, as a reagent for the synthesis of other compounds, and as a tool for investigating the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cancer Inhibiting Compounds
- Ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives have been synthesized and shown to suppress the growth of A549 and H322 lung cancer cells, suggesting potential applications in cancer therapy. Compounds were evaluated for their ability to arrest the cell cycle, with notable differences in inhibition efficacy observed between enantiomers, highlighting the importance of stereochemistry in medicinal chemistry (Shen et al., 2012).
Antitumor Agents
- Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized from ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, demonstrating significant effects against mouse tumor model cancer cell lines and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7). These compounds have been supported by molecular modeling studies, suggesting their potential as antitumor agents (Nassar et al., 2015).
Fungicidal and Plant Growth Regulation Activities
- The compound ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its crystal structure determined. Preliminary bioassays indicated fungicidal and plant growth regulation activities, showcasing the compound's potential in agricultural applications (Minga, 2005).
Synthesis of Condensed Pyrazoles
- Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Pd-catalysed cross-coupling reactions to obtain condensed pyrazoles, demonstrating the versatility of this compound in synthesizing complex heterocyclic structures with potential biological activities (Arbačiauskienė et al., 2011).
Coordination Polymers for Luminescence and Chirality Studies
- Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate have been used to assemble Zn(II) and Cd(II) ions into coordination polymers, revealing chiral structures and luminescence properties. These findings open pathways for the development of materials with potential applications in sensing, light-emitting devices, and chiral recognition (Cheng et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 5-methyl-2-(4-phenoxyphenyl)sulfonylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-3-25-19(22)18-13-14(2)20-21(18)27(23,24)17-11-9-16(10-12-17)26-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZJRMYADHKUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154535 | |
| Record name | Ethyl 3-methyl-1-[(4-phenoxyphenyl)sulfonyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1-(4-phenoxybenzenesulfonyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
1177343-95-1 | |
| Record name | Ethyl 3-methyl-1-[(4-phenoxyphenyl)sulfonyl]-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177343-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-1-[(4-phenoxyphenyl)sulfonyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)




![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)

